2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
Overview
Description
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is a chemical compound with the molecular formula C13H14N2O3. It is known for its use in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile typically involves the reaction of benzimidoyl cyanide with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) in ethyl acetate or trifluoroacetic acid (TFA) in dichloromethane are used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .
Scientific Research Applications
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile involves the formation of a stable Boc-protected intermediate. The Boc group is introduced to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
N-(tert-Butoxycarbonyl)ethanolamine: Used as a protecting group for hydroxyl and amine groups.
This compound: Another Boc-protected compound used in organic synthesis.
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Used in the synthesis of thiazolidine derivatives with antibacterial activities.
These compounds share the common feature of having a Boc protecting group, but they differ in their specific applications and reactivity.
Biological Activity
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition of bacterial growth by targeting the ribosomal subunits, thereby interfering with protein synthesis. This is crucial for the development of new antibiotics and therapeutic agents .
Antitumor Activity
The compound has also been investigated for its antitumor properties. It is believed to affect various cellular pathways, potentially leading to apoptosis in cancer cells. The specific mechanisms involve modulation of metabolic processes and interaction with key enzymes involved in cell proliferation .
Cytotoxic Effects
Cytotoxicity studies reveal that this compound can induce cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's structure allows it to interact with cellular targets effectively, leading to significant biological responses .
Interaction with Cellular Targets
The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules, including enzymes and receptors. This binding can either inhibit or activate enzymatic reactions, influencing various biochemical pathways .
Pathway Modulation
The compound appears to modulate several key pathways:
- Protein Synthesis : By targeting ribosomal subunits, it disrupts the translation process in bacteria and cancer cells.
- Metabolic Processes : It influences metabolic flux and alters metabolite levels, which can affect cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed potent activity against various bacterial strains, outperforming some existing antibiotics in terms of efficacy and safety profiles .
- Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines revealed that the compound induced apoptosis through caspase activation, underscoring its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl [[cyano(phenyl)methylidene]amino] carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWYQAQQADNEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069278 | |
Record name | 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-95-4 | |
Record name | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58632-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl α-cyanobenzylaminyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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